Raxofelast

Vue d'ensemble

Description

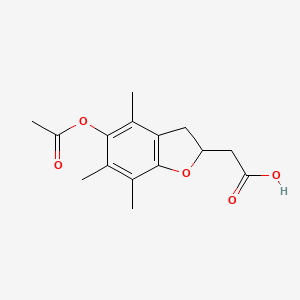

Raxofelast, also known as (±)5-(Acetyloxy)-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid, is a hydrophilic antioxidant with properties similar to vitamin E. It has been studied for its potential to reduce oxidative stress and inflammation in various biological systems. This compound is particularly noted for its ability to protect against ischemia-reperfusion injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Raxofelast can be synthesized through a short route involving the Friedel-Crafts alkylation of trimethylhydroquinone with methyl 4-bromocrotonate. This reaction forms the core structure of this compound, which is then further modified to achieve the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as alkylation, esterification, and purification processes. The scalability of these methods would depend on optimizing reaction conditions and yields to suit industrial requirements.

Analyse Des Réactions Chimiques

Types of Reactions: Raxofelast undergoes various chemical reactions, including:

Oxidation: this compound acts as an antioxidant, meaning it can undergo oxidation reactions where it donates electrons to neutralize reactive oxygen species.

Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps reduce oxidative stress.

Substitution: The compound can undergo substitution reactions, especially in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other reactive oxygen species.

Reduction: Reducing agents such as glutathione can interact with this compound.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions typically involve the modified forms of this compound, where its antioxidant properties are either enhanced or utilized in neutralizing reactive species .

Applications De Recherche Scientifique

Wound Healing

Raxofelast has been extensively studied for its effects on wound healing, particularly in diabetic models where wound healing is impaired. Studies indicate that this compound administration significantly enhances wound healing in genetically diabetic mice by:

- Stimulating Angiogenesis : this compound promotes the formation of new blood vessels, which is crucial for supplying nutrients and oxygen to healing tissues.

- Increasing Collagen Content : The compound enhances collagen synthesis, a vital component of the extracellular matrix that supports tissue repair.

- Improving Wound Strength : this compound treatment has been shown to increase the breaking strength of wounds, indicating better structural integrity during the healing process.

In a study involving diabetic mice, this compound was administered at a dosage of 15 mg/kg/day intraperitoneally. The results demonstrated a marked improvement in wound healing parameters compared to untreated controls, including reduced levels of malondialdehyde (a marker of oxidative stress) and increased myeloperoxidase activity (indicative of inflammation) .

Reduction of Oxidative Stress

This compound's antioxidant properties make it a candidate for mitigating oxidative stress-related conditions. It has been shown to:

- Reduce Peroxynitrite Formation : In various experimental models, this compound effectively decreased the formation of peroxynitrite, a potent oxidant implicated in cellular damage and inflammation .

- Protect Against Ischemia-Reperfusion Injury : this compound demonstrates protective effects during ischemia-reperfusion events, where tissues suffer damage upon restoration of blood flow after a period of ischemia. This is particularly relevant in conditions such as stroke and myocardial infarction.

Management of Inflammation

This compound has been investigated for its anti-inflammatory effects in various models:

- In carrageenan-induced pleurisy models in rats, this compound significantly reduced pleural exudation and neutrophil migration, highlighting its potential as an anti-inflammatory agent .

- Histological examinations revealed that this compound treatment mitigated organ injury and inflammatory cell infiltration, suggesting its utility in treating inflammatory conditions .

Case Studies

Mécanisme D'action

Raxofelast exerts its effects primarily through its antioxidant properties. It protects polyunsaturated fatty acids in cell membranes from lipid peroxidation, thereby preventing cellular damage. The compound also stimulates the proliferation of fibroblasts and keratinocytes, promoting wound healing. Additionally, this compound modulates the activation of mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases (ERK), and protein kinase C (PKC) pathways, which are involved in cellular responses to oxidative stress .

Comparaison Avec Des Composés Similaires

Raxofelast is unique due to its hydrophilic nature and potent antioxidant properties. Similar compounds include:

Vitamin E (α-tocopherol): A well-known antioxidant with lipid-soluble properties.

Genistein: Another antioxidant that has been compared with this compound in terms of its ability to reduce oxidative stress.

Glutathione: A naturally occurring antioxidant in the body that helps reduce oxidative stress.

This compound stands out due to its hydrophilic character, making it more suitable for certain biological applications where water solubility is advantageous .

Activité Biologique

Raxofelast, also known as IRFI 016, is a synthetic analogue of vitamin E that exhibits significant biological activity, particularly as an antioxidant and in promoting wound healing. This article explores the compound's mechanisms, efficacy in various models, and its implications in therapeutic contexts.

Overview of this compound

This compound is designed to maximize the antioxidant potency of phenolic compounds chemically related to α-tocopherol (vitamin E). Its hydrophilic nature allows it to interact effectively with cellular membranes, providing protective effects against oxidative stress.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It has been shown to:

- Reduce oxidative damage in various cellular models.

- Inhibit the formation of peroxynitrite, a potent oxidant implicated in inflammatory processes.

Key Findings

- In Vivo Studies : In rat models subjected to carrageenan-induced pleurisy, this compound administration significantly decreased pleural exudation and polymorphonuclear migration. It also reduced myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels, indicating lower oxidative stress and inflammation .

- Mechanistic Insights : this compound treatment led to a reduction in DNA damage and improved mitochondrial respiration in macrophages, highlighting its role in cellular energy restoration during oxidative stress .

Wound Healing Properties

This compound has been extensively studied for its effects on wound healing, particularly in diabetes-related impairments.

Experimental Evidence

- Diabetes-Induced Wound Healing : In studies involving diabetic mice, this compound was administered intraperitoneally at a dose of 15 mg/kg/day. The results showed significant improvements in wound healing metrics such as collagen content, breaking strength, and reduced levels of MDA and MPO compared to untreated controls .

- Mechanisms of Action : this compound promotes angiogenesis, reepithelialization, and extracellular matrix maturation, which are crucial for effective wound repair. The compound's ability to mitigate lipid peroxidation is believed to play a pivotal role in enhancing the healing process .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other antioxidants:

| Compound | Mechanism | Efficacy in Wound Healing | Antioxidant Activity |

|---|---|---|---|

| This compound | Hydrophilic antioxidant | Significant improvement | High |

| Vitamin E | Lipophilic antioxidant | Moderate improvement | Moderate |

| Curcumin | Anti-inflammatory and antioxidant | Significant improvement | High |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Diabetic Wound Healing : A study involving diabetic rats demonstrated that this compound treatment led to nearly normal wound healing levels, contrasting with untreated diabetic controls who exhibited delayed healing .

- Inflammatory Response Modulation : In models of acute inflammation, this compound effectively reduced inflammatory markers and improved tissue recovery .

Propriétés

Numéro CAS |

128232-14-4 |

|---|---|

Formule moléculaire |

C15H18O5 |

Poids moléculaire |

278.30 g/mol |

Nom IUPAC |

2-(5-acetyloxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid |

InChI |

InChI=1S/C15H18O5/c1-7-8(2)15-12(5-11(20-15)6-13(17)18)9(3)14(7)19-10(4)16/h11H,5-6H2,1-4H3,(H,17,18) |

Clé InChI |

QLWBKUUORSULMI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C |

SMILES canonique |

CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl)acetic acid IRFI 016 IRFI-016 Raxofelast |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.